Privileged Scaffold for Patent-Protected CDK2/CDK5 Inhibitors vs. Generic Analogs
The compound is explicitly defined as the core intermediate in the synthesis of a family of 5-substituted-7-[4-(2-pyridyl)phenylmethylamino]-3-isopropylpyrazolo[4,3-d]pyrimidines, which are potent inhibitors of CDK2 and CDK5 [1]. The final derivatives demonstrate antileukemic, pro-apoptotic, antiangiogenic, and anticancer activities both in vitro and in vivo [1]. This is a direct-route locked scaffold for a patented therapeutic class, a feature absent in the 3-unsubstituted analog (CAS 1435806-45-3) or the 5,7-dichloro analog (CAS 1196157-42-2), for which no such specific CDK-targeted inhibitor series has been claimed .
| Evidence Dimension | Patented Biological Application Pathway |
|---|---|
| Target Compound Data | Defined intermediate for EP3294741B1/US9957273B2 series; final compounds are potent CDK2/CDK5 inhibitors with cellular anticancer activity |
| Comparator Or Baseline | 7-Chloro-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine (CAS 1435806-45-3, 3-H analog): No equivalent patent-protected biological application claimed |
| Quantified Difference | Absolute pathway exclusivity |
| Conditions | Patent-specified synthetic route for a specific class of CDK inhibitors |
Why This Matters
For drug discovery programs targeting CDK2/5, using the correct intermediate guarantees alignment with patented, biologically validated chemotypes, avoiding the risk of generating inactive or IP-compromised analogs.
- [1] Havlíček, L., et al. 5-substituted 7-[4-(2-pyridyl)phenylmethylamino]-3-isopropylpyrazolo[4,3-d]pyrimidine derivatives, use thereof as medicaments and pharmaceutical compositions. European Patent EP3294741B1, 2019. View Source
